
N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is a complex organic compound that features a quinoline ring substituted with a chlorine atom at the 5-position and an oxyacetimidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides via ruthenium (II)-catalyzed C–H bond activation . This process can be adapted to introduce the butoxycarbonyl and oxyacetimidamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or other functional groups.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinoline structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Quinoline derivatives are known for their pharmacological properties, including antimalarial and anticancer activities. This compound could be explored for similar therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the compound may inhibit enzymes or receptors involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(quinolin-8-yl)benzamide: A related compound with a similar quinoline structure.
tert-Butyl N-(5-chloroquinolin-8-yl)carbamate: Another quinoline derivative with potential biological activity.
Uniqueness
N-((Butoxycarbonyl)oxy)-2-((5-chloroquinolin-8-yl)oxy)acetimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a butoxycarbonyl group and an oxyacetimidamide moiety sets it apart from other quinoline derivatives.
Eigenschaften
Molekularformel |
C16H18ClN3O4 |
|---|---|
Molekulargewicht |
351.78 g/mol |
IUPAC-Name |
[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] butyl carbonate |
InChI |
InChI=1S/C16H18ClN3O4/c1-2-3-9-22-16(21)24-20-14(18)10-23-13-7-6-12(17)11-5-4-8-19-15(11)13/h4-8H,2-3,9-10H2,1H3,(H2,18,20) |
InChI-Schlüssel |
UPTUPNAOKBUZPX-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCOC(=O)O/N=C(/COC1=C2C(=C(C=C1)Cl)C=CC=N2)\N |
Kanonische SMILES |
CCCCOC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896037.png)
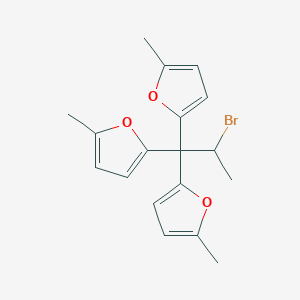

![Benzenesulfonamide, 4-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)-](/img/structure/B12896082.png)
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]-](/img/structure/B12896089.png)

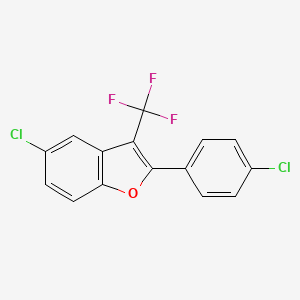
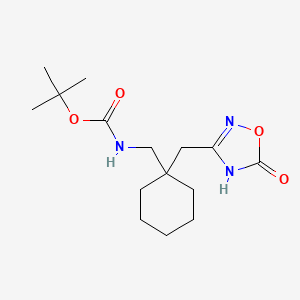
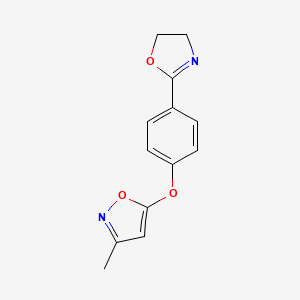
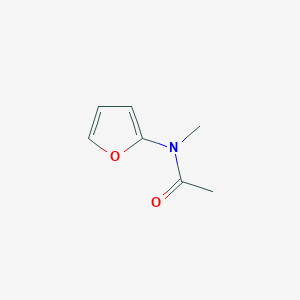
![3-Chloro-N-{4-hydroxy-3,5-bis[(pyrrolidin-1-yl)methyl]phenyl}benzamide](/img/structure/B12896125.png)
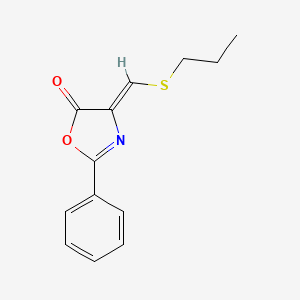
![2-(4-Aminobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12896137.png)
![5-Hydrazinyl-7-methyl-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B12896144.png)
